molecular formula C18H19N3O2 B2788752 7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2249395-64-8

7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B2788752
CAS No.: 2249395-64-8
M. Wt: 309.369
InChI Key: AWFSVYCZBHCDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrrolone and pyrrolidinone . These are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, homochiral 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized from amino acid esters, amino alcohols, and chiral amines via photo­oxygenation . These compounds are useful precursors to various bioactive compounds like alkaloids and unusual amino acids .

Future Directions

Given the biological importance of pyrrolone and pyrrolidinone derivatives , there is potential for future research and development of novel compounds active against different infections and diseases .

Properties

IUPAC Name

7-(2-pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-16-13-18(19-16)7-11-21(12-8-18)17(23)14-5-1-2-6-15(14)20-9-3-4-10-20/h1-6,9-10H,7-8,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFSVYCZBHCDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C(=O)C3=CC=CC=C3N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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